
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Quinoline Core : The central quinoline nucleus provides the backbone for this compound. Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, and anticancer effects .
Scientific Research Applications
Antimicrobial Activity
The quinoline core of the compound is known for its antimicrobial properties. Research indicates that derivatives of quinoline, such as the one , can be effective against a variety of microbial pathogens. They are particularly potent against Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties .
Anticancer Potential
Quinoline derivatives have been studied for their potential in cancer therapy. They can interfere with various cellular processes in cancer cells, including DNA synthesis. By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, quinoline derivatives can lead to rapid cell death, which is beneficial in targeting cancer cells .
Antimalarial Properties
The compound’s structure is conducive to antimalarial activity. Quinoline derivatives have been a mainstay in antimalarial drugs, and modifications to the quinoline nucleus can lead to new drugs with enhanced efficacy against malaria-causing parasites .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives are also explored for their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems could make them suitable candidates for antidepressant and anticonvulsant medications .
Antiviral Applications
The structural complexity of quinoline derivatives allows them to be used in the development of antiviral drugs. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells .
Anti-inflammatory and Antioxidant Effects
These compounds can exhibit anti-inflammatory and antioxidant properties, which are beneficial in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage .
Antihypertensive Use
Quinoline derivatives can act on the cardiovascular system to lower blood pressure. Their potential as antihypertensive agents is being explored, which could lead to new treatments for high blood pressure .
Antimycobacterial Activity
The compound’s ability to act against mycobacteria makes it a candidate for the treatment of tuberculosis and other mycobacterial infections. Its efficacy in this area is linked to its ability to disrupt bacterial cell wall synthesis .
properties
IUPAC Name |
[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSHTCIJNZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)
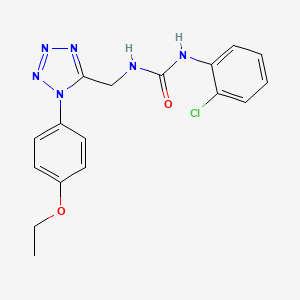

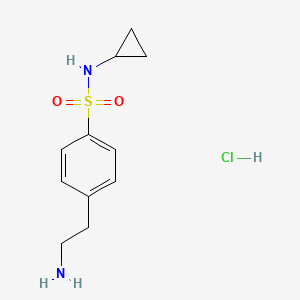
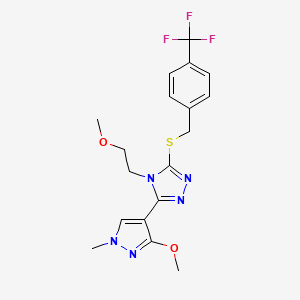

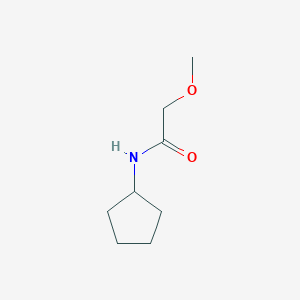
![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)
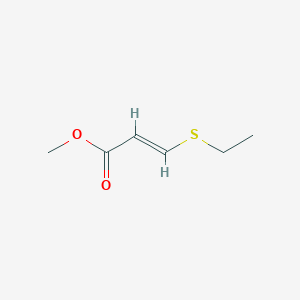
![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)
